molecular formula C24H18FN3O2S B2572824 4-fluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-31-3

4-fluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2572824
CAS RN: 396720-31-3
M. Wt: 431.49
InChI Key: XPNSPKAGXOVVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorinated pyrazoles, which is the core structure of the compound, has been extensively studied. Fluorinated pyrazoles play an important role in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The popularity of fluorinated pyrazoles has grown exponentially since the early 1990s, with more than 50% of all contributions on the topic having been published in the last 5 years .

Scientific Research Applications

Fluorinated Heterocyclic Compounds Synthesis

Research on fluorine-bearing heterocyclic compounds, including pyrazolones and pyrimidines, highlights the importance of fluorinated molecules in developing biologically active molecules. These compounds, due to their structural diversity and the unique properties imparted by the fluorine atom, are of significant interest in medicinal chemistry and materials science. For instance, the synthesis of fluorinated pyrazolones and pyrimidines demonstrates the versatility of fluorinated compounds in generating diverse molecular scaffolds with potential applications ranging from pharmaceuticals to advanced materials (Shi, Wang, & Schlosser, 1996).

Antibacterial Fluorine-Containing Molecules

The development of new fluorine-containing thiadiazolotriazinones as potential antibacterial agents showcases the role of fluorine in enhancing the pharmacophore's activity. These compounds, incorporating 4-fluoro-3-(Phenoxy)phenyl and 4-fluorophenyl groups, demonstrate the critical role of fluorination in designing molecules with improved antibacterial efficacy. This research underscores the potential of fluorinated compounds in addressing antibiotic resistance and developing new therapeutic agents (Holla, Bhat, & Shetty, 2003).

Fluorescent Chemosensors

The synthesis and investigation of pyrazoline derivatives as fluorescent chemosensors for metal ion detection illustrate the application of fluorinated compounds in analytical chemistry. These molecules, with their ability to selectively detect metal ions like Fe3+, highlight the use of fluorinated heterocycles in designing sensitive and selective sensors for environmental monitoring, biomedical research, and industrial applications (Khan, 2020).

Met Kinase Inhibition

Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as Met kinase inhibitors provides insight into the role of fluorinated compounds in cancer therapy. These inhibitors showcase the therapeutic potential of fluorinated molecules in targeting specific kinases involved in cancer progression, offering pathways for the development of targeted cancer therapies (Schroeder et al., 2009).

properties

IUPAC Name

4-fluoro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O2S/c25-17-8-6-16(7-9-17)24(29)26-23-21-14-31-15-22(21)27-28(23)18-10-12-20(13-11-18)30-19-4-2-1-3-5-19/h1-13H,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNSPKAGXOVVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.